molecular formula C9H9NO2 B14310802 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one CAS No. 112233-34-8

5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one

Cat. No.: B14310802
CAS No.: 112233-34-8
M. Wt: 163.17 g/mol
InChI Key: ONRFCTZJRFGVNJ-UHFFFAOYSA-N
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Description

5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is a chemical compound that features a pyrrole ring attached to a furanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions and in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrrole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted derivatives.

Mechanism of Action

The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the furanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simple heterocyclic compound with a five-membered ring containing one nitrogen atom.

    Furan: A five-membered aromatic ring with one oxygen atom.

    Thiophene: Similar to furan but with a sulfur atom instead of oxygen.

Uniqueness

5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one is unique due to its combined pyrrole and furanone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its individual components .

Properties

CAS No.

112233-34-8

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-(pyrrol-1-ylmethyl)-2H-furan-5-one

InChI

InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-10-5-1-2-6-10/h1-6,8H,7H2

InChI Key

ONRFCTZJRFGVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CC2C=CC(=O)O2

Origin of Product

United States

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